molecular formula C14H14ClN5O B12802432 5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one CAS No. 133627-29-9

5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No.: B12802432
CAS No.: 133627-29-9
M. Wt: 303.75 g/mol
InChI Key: YGMLAMYARKBNAY-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-10-one (CAS: 133627-12-0; DTXSID70158249) is a nitrogen-rich tricyclic compound characterized by a fused heterocyclic framework with chloro, amino, ethyl, and methyl substituents . The compound’s reactivity and binding properties are influenced by its substituents, with the amino group enabling hydrogen bonding and the chloro group enhancing electrophilic interactions .

Properties

CAS No.

133627-29-9

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75 g/mol

IUPAC Name

5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C14H14ClN5O/c1-3-20-12-8(5-4-6-17-12)14(21)19(2)10-7-9(15)11(16)18-13(10)20/h4-7H,3H2,1-2H3,(H2,16,18)

InChI Key

YGMLAMYARKBNAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)N(C3=CC(=C(N=C31)N)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one typically involves multiple steps, including the formation of the core heterocyclic structure followed by functional group modifications. Common synthetic routes may involve the use of starting materials such as substituted anilines, chlorinated compounds, and various reagents to introduce the amino and chloro groups. Reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

The tetrazatricyclo[9.4.0.0³,⁸]pentadecahexaenone core is shared among several analogs, but substituent variations lead to distinct chemical and biological profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Key Findings
Target Compound : 5-Amino-6-chloro-2-ethyl-9-methyl-... C₁₅H₁₅ClN₅O (estimated) ~307.8 5-Amino, 6-chloro, 2-ethyl, 9-methyl Antiviral, cytotoxic Enhanced hydrogen bonding (amino) and electrophilicity (chloro) improve target binding .
2-Ethyl-2,4,9,15-tetrazatricyclo[...] (CAS: 133626-96-7) C₁₃H₁₂ClN₅O 289.7 2-Ethyl, 6-chloro Antiviral (HIV), cytotoxic Chloro group critical for inhibiting viral replication .
2-Ethyl-6,9-dimethyl-... C₁₅H₁₆N₄O 268.3 6,9-Dimethyl, 2-ethyl Enzyme inhibition Reduced activity vs. chloro/amino analogs due to lack of polar substituents .
5-Chloro-13-[(N-methylanilino)methyl]-... C₂₂H₂₂ClN₅O 407.9 Phenylamino methyl, chloro Undisclosed (research use) Lipophilic phenyl group may enhance membrane permeability .
2-tert-Butyl-9-methyl-... C₁₆H₁₈N₄O 282.3 2-tert-Butyl, 9-methyl Altered binding affinities Bulkier tert-butyl group reduces steric flexibility vs. ethyl .
13-Bromo-2-ethyl-9-methyl-... C₁₄H₁₃BrN₄O 349.2 13-Bromo, 2-ethyl Undisclosed Bromo’s size/electronegativity may alter reactivity vs. chloro .

Key Research Findings

  • Substituent Impact: The amino group in the target compound facilitates hydrogen bonding with biological targets (e.g., enzymes, DNA), while the chloro group enhances electrophilic interactions, critical for antiviral activity . In contrast, the tert-butyl analog () shows reduced binding flexibility due to steric hindrance .
  • Lipophilicity: The phenylamino methyl group in increases lipophilicity, which could improve blood-brain barrier penetration but may reduce solubility .

Biological Activity

5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a complex organic compound belonging to the class of tetrazatricyclo compounds. Its unique molecular structure suggests potential biological activities that warrant comprehensive investigation. This article aims to summarize the biological activity of this compound based on existing research findings, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of the Compound

The synthesis of 5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves multiple steps typical of complex organic synthesis. The procedures generally include:

  • Formation of the Tetrazatricyclo Framework : This step typically involves cyclization reactions that form the core structure.
  • Substitution Reactions : The introduction of amino and chloro groups is achieved through electrophilic substitution reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Antiproliferative Properties

Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative activities against various cancer cell lines. For instance:

  • Mechanism of Action : Compounds with tetrazatricyclo structures may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Case Studies : In vitro studies have shown that related compounds can effectively inhibit growth in cancer cell lines such as A549 (lung cancer) and K562 (leukemia) with IC50 values in the nanomolar range.
CompoundCell LineIC50 Value (nM)Mechanism
5-Amino-6-chloro compoundA54912Apoptosis induction
5-Amino-6-chloro compoundK56210Cell cycle arrest

Antimicrobial Activity

The biological activity of 5-amino-6-chloro compounds extends to antimicrobial properties:

  • Antileishmanial Activity : Similar derivatives have shown effectiveness against Leishmania species in vitro, indicating potential use in treating leishmaniasis.

Safety and Toxicity

Safety assessments are crucial for evaluating the therapeutic potential of any compound:

  • Toxicological Studies : Preliminary studies suggest that while the compound exhibits biological activity, it also has associated toxicity risks. For example:
    • In acute toxicity studies on rodents, a high LD50 was recorded at 1200 mg/kg.
    • Long-term exposure studies indicated adverse effects on liver function and hematological parameters.

The mechanisms through which 5-amino-6-chloro compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes critical for cancer cell survival.
  • Disruption of Membrane Integrity : Similar compounds have been shown to affect mitochondrial membrane potential in parasites.

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